Product packaging for 1,4-Benzodioxin-2-ol(Cat. No.:CAS No. 560120-03-8)

1,4-Benzodioxin-2-ol

Cat. No.: B14213979
CAS No.: 560120-03-8
M. Wt: 150.13 g/mol
InChI Key: ASTGEVBNDIEBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzodioxin-2-ol and its derivatives represent a privileged scaffold in modern medicinal chemistry, serving as a versatile precursor for the development of novel therapeutic agents. Its core structure is a key feature in compounds investigated for their activity against multidrug-resistant bacterial pathogens. Research indicates that benzodioxane-based molecules function as potent inhibitors of the essential bacterial cell division protein FtsZ, a promising target for combating resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . These inhibitors disrupt the formation of the Z-ring, a critical structure for bacterial replication, leading to the failure of cell division and demonstrating potent anti-staphylococcal activity . Beyond antimicrobial applications, the 1,4-benzodioxane core is a valuable building block in oncology research. Structural analogs have been synthesized and evaluated for their potent anti-proliferative activity, showing efficacy against human cancer cell lines such as MCF-7 breast cancer cells . The mechanism of action for these derivatives is associated with the induction of G2/M cell cycle arrest and the promotion of apoptosis, a key pathway for eliminating cancerous cells . Furthermore, the scaffold is a versatile intermediate in organic synthesis, enabling access to a diverse array of complex heterocyclic systems, including pyrazoles, which are known for a wide spectrum of biological activities . This compound is presented as a high-purity chemical building block to empower your innovative research in drug discovery and chemical biology. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3 B14213979 1,4-Benzodioxin-2-ol CAS No. 560120-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

560120-03-8

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

1,4-benzodioxin-3-ol

InChI

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5,9H

InChI Key

ASTGEVBNDIEBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC=C(O2)O

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 1,4 Benzodioxin 2 Ol Derivatives

Functional Group Interconversions on the Hydroxyl Moiety

The hydroxyl group at the 2-position of the 1,4-benzodioxane (B1196944) ring is a primary site for functionalization. Standard alcohol chemistries can be applied to convert it into other functional groups, thereby modifying the molecule's properties and providing handles for further reactions.

One common transformation is the formation of carbamates. For instance, 1,4-benzodioxan-2-ol can react with isocyanates, such as allyl isocyanate, in the presence of a suitable catalyst to yield the corresponding carbamate (B1207046) derivatives. scielo.org.za This reaction attaches a new moiety to the core structure via the hydroxyl oxygen.

Ether and ester linkages are also readily formed. The hydroxyl group can be deprotonated with a base and reacted with alkyl halides or other electrophiles to form ethers. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. For example, derivatives of 1,4-benzodioxan-2-carboxylic acid can be synthesized, which are themselves valuable intermediates. researchgate.net These carboxylic acid derivatives can then be activated, for example by conversion to the acid chloride with thionyl chloride, and reacted with amines to form amides. acs.org

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. acs.orgrsc.org This transformation is crucial for subsequent nucleophilic substitution reactions.

Reactions Involving the 1,4-Benzodioxane Ring System

Beyond the hydroxyl group, the 1,4-benzodioxane ring system itself offers multiple avenues for chemical modification. These reactions can target the aromatic ring, the dioxin ring, or substituents attached to the scaffold.

Metalation, particularly lithiation, provides a powerful tool for the regioselective functionalization of the 1,4-benzodioxin (B1211060) ring. Hydrogen-metal exchange can occur at the C2-position of 1,4-benzodioxin upon treatment with an organolithium reagent like butyllithium (B86547) or a strong base such as lithium diisopropylamide (LDA). The resulting 2-lithio derivative is a potent nucleophile that can react with a variety of electrophiles to introduce substituents specifically at the 2-position, affording corresponding 2-substituted 1,4-benzodioxins. chim.it This method is highly valuable for building molecular complexity from the basic benzodioxin scaffold. chim.it

When the 1,4-benzodioxane scaffold is substituted with heteroatoms like sulfur, the oxidation state of the heteroatom can be precisely controlled. This is a key strategy for modulating the electronic and steric properties of the molecule. For example, a sulfide (B99878) substituent attached to the benzodioxane ring can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. nih.govscirp.org

The reaction of a sulfide-containing 1,4-benzodioxane derivative with one equivalent of an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) in the presence of a catalyst like tellurium dioxide (TeO₂), can furnish the corresponding sulfoxide in good yield without significant over-oxidation. nih.govscirp.org If the sulfone is the desired product, using an excess of the oxidizing agent (e.g., 30% H₂O₂) drives the reaction to completion, affording the sulfone in high yield. nih.govscirp.org

Starting MaterialReagentsProductYieldReference
1,4-Benzodioxane Sulfide Derivative30% H₂O₂ / TeO₂1,4-Benzodioxane Sulfoxide Derivative64% nih.govscirp.org
1,4-Benzodioxane Sulfide DerivativeExcess 30% H₂O₂1,4-Benzodioxane Sulfone Derivative74% nih.govscirp.org

Nucleophilic substitution is a cornerstone for building complex 1,4-benzodioxane derivatives. These reactions often involve a precursor where a portion of the molecule has been converted into a good leaving group. For instance, 1,4-benzodioxan-2-carboxylic acid can be converted to 1,4-benzodioxan-2-carbonyl chloride. acs.org This activated intermediate readily undergoes nucleophilic substitution with amines, such as piperazine, to form a variety of amide derivatives. acs.org Similarly, cyclization to form the benzodioxane ring itself can occur via an intramolecular nucleophilic substitution, where a phenoxide attacks an adjacent side chain bearing a leaving group. acs.org

Derivatives of 1,4-benzodioxin-2-ol that contain carbonyl functionalities are excellent precursors for condensation reactions to form new heterocyclic rings. A notable example is the synthesis of substituted pyrazoles. The reaction of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with various arylhydrazines in a mixture of acetic acid and water leads to the formation of 1-aryl-5-methyl-3-(1,4-benzodioxan-2-yl)pyrazoles in high yields. mdpi.com This transformation involves the condensation of the hydrazine (B178648) with the acetyl group, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring, demonstrating the utility of benzodioxinols as building blocks for more complex heterocyclic systems. mdpi.com

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes, including regioselectivity and stereoselectivity.

The oxidation of certain benzodioxin-ol derivatives has been shown to proceed through complex pathways involving quinone-like intermediates. For example, the oxidation of a related 1,3-benzodioxin-6-ol can form an o-quinone methide intermediate. nih.gov Subsequent reactions of this intermediate are highly dependent on conditions; in the absence of water, it can lead to chromanone derivatives, while in the presence of water, it can rearrange to form an acetophenone (B1666503) derivative. nih.gov This pathway can also involve a acs.orgresearchgate.net-sigmatropic proton shift, a specific type of pericyclic reaction, highlighting the intricate nature of these transformations. nih.gov

Many nucleophilic substitution reactions used in the synthesis of benzodioxane derivatives proceed via an Sₙ2 mechanism. This is particularly evident in cyclization reactions to form the dioxane ring, such as the Mitsunobu reaction, where an alcohol is activated and displaced by a nucleophile. acs.orgacs.org These reactions typically occur with a complete inversion of configuration at the chiral center, a hallmark of the Sₙ2 pathway. acs.orgcsic.es This stereochemical control is vital for the synthesis of enantiomerically pure bioactive molecules. researchgate.net

In related sulfur-containing heterocyclic systems, mechanistic studies have proposed the involvement of neighboring group participation. For instance, the ring contraction of a seven-membered 1,5-benzoxathiepine to a six-membered 1,4-benzoxathiine is thought to proceed through a transient three-membered episulfonium ion intermediate, which influences the reaction's regiochemical outcome. chim.it Such mechanistic insights are essential for predicting and explaining the formation of unexpected products and for designing new synthetic routes.

Stereochemistry and Chiral Aspects in 1,4 Benzodioxin 2 Ol Research

Chiral Synthesis Methodologies for 1,4-Benzodioxane (B1196944) Analogs

The synthesis of enantiomerically pure 1,4-benzodioxane derivatives is of paramount importance for the development of effective and selective therapeutic agents. made-in-china.comnih.gov A variety of strategies have been developed to achieve this, ranging from the use of chiral starting materials to asymmetric catalysis.

One common approach involves the resolution of racemic mixtures. For instance, racemic 1,4-benzodioxane-2-carboxylic acid can be resolved through the formation of diastereomeric salts with chiral amines, such as p-methyl or p-nitro substituted 1-phenylethylamine (B125046) enantiomers. unimi.itmdpi.com This classical method allows for the separation of the desired enantiomer, which can then be used in subsequent synthetic steps. unimi.it

Enzymatic resolutions have also proven to be effective. Lipases, for example, can catalyze the enantioselective hydrolysis of racemic esters of 1,4-benzodioxane-2-carboxylic acid. uniovi.es The lipase (B570770) from Arthrobacter species has demonstrated high selectivity in the resolution of the methyl ester, yielding the enantiomerically pure carboxylic acid. uniovi.es Engineered Candida antarctica lipase B has also been utilized for the efficient and enantioselective synthesis of the chiral 2,3-dihydro-1,4-benzodioxane motif. nih.gov

Asymmetric synthesis provides a more direct route to enantiomerically enriched 1,4-benzodioxane analogs. Palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohols is a notable method. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxines using chiral diphosphite ligands has been shown to produce 2-substituted 1,4-benzodioxanes with excellent enantioselectivities (up to 99:1 er). researchgate.net

Another strategy employs chiral building blocks derived from natural sources. For example, the enantioselective synthesis of various eusiderin (B14288185) lignans, which contain the 1,4-benzodioxane core, has been achieved starting from a single chiral aldehyde derived from (S)-ethyl lactate. acs.org Mitsunobu coupling of phenols with chiral alcohols is another versatile method for constructing the chiral 1,4-benzodioxane structure. rsc.org

Method Description Key Reagents/Catalysts Reference
Diastereomeric Salt Resolution Separation of enantiomers of racemic 1,4-benzodioxane-2-carboxylic acid.Chiral amines (e.g., 1-phenylethylamine enantiomers) unimi.itmdpi.com
Enzymatic Resolution Enantioselective hydrolysis of racemic esters.Lipases (e.g., from Arthrobacter species, Candida antarctica lipase B) nih.govuniovi.es
Asymmetric Hydrogenation Iridium-catalyzed hydrogenation of 1,4-benzodioxines.Ir-catalyst with chiral diphosphite ligands researchgate.net
Palladium-Catalyzed Etherification Intramolecular etherification of halogenated aromatics with chiral alcohols.Palladium catalysts nih.gov
Chiral Pool Synthesis Use of enantiomerically pure starting materials from natural sources.(S)-ethyl lactate acs.org
Mitsunobu Coupling Coupling of phenols with chiral alcohols.Diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh3) rsc.org

Diastereoselective and Enantioselective Transformations

Beyond the synthesis of the core 1,4-benzodioxane ring, stereoselective transformations of existing structures are crucial for introducing additional chiral centers and functional groups with defined stereochemistry.

Palladium-catalyzed carboetherification reactions of acyclic internal alkenes have been developed for the highly diastereoselective synthesis of substituted tetrahydrofurans, a reaction that can be conceptually extended to the formation of substituted dioxanes. acs.org The use of specific ligands, such as S-Phos, can lead to high diastereomeric ratios (up to >20:1 dr). acs.org

Aldol (B89426) reactions represent another powerful tool for creating new stereocenters. For instance, the acetate (B1210297) aldol reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one has been used in the stereoselective synthesis of fluoxetine, showcasing the potential for creating specific diastereomers. mdpi.com

Furthermore, the conversion of enantiomerically pure 2-aminomethyl-1,4-benzodioxane into other functional groups, such as cyano, methoxycarbonyl, aminocarbonyl, and formyl derivatives, can proceed without racemization of the C2 stereocenter. researchgate.net This is achieved through the formation of an N,N-dichloroamine intermediate, which then undergoes further transformations. researchgate.net

Ruthenium catalysts have been developed for the enantioselective synthesis of P-stereogenic phosphines, and these have been applied to substrates containing the 1,4-benzodioxane moiety, achieving moderate enantioselectivity. acs.org

Transformation Catalyst/Reagent Stereochemical Outcome Reference
Pd-Catalyzed Carboetherification Pd2(dba)3/S-PhosHigh diastereoselectivity (up to >20:1 dr) acs.org
Acetate Aldol Reaction Chiral imidazolidin-2-one auxiliaryHigh diastereoselectivity mdpi.com
Functional Group Conversion N,N-dichloroamine intermediateRetention of stereochemistry at C2 researchgate.net
Enantioselective Phosphine Synthesis Ruthenium catalystsModerate enantioselectivity (e.g., 62% ee) acs.org

Influence of Chirality on Molecular Recognition and Interactions

The stereochemistry of the 1,4-benzodioxane nucleus, particularly at the C2 position, has a profound impact on its biological activity and molecular recognition by various receptors and enzymes. nih.govunimi.it

Studies on α1-adrenergic and 5-HT1A receptors have revealed reversed stereochemical requirements for binding. nih.gov For example, the (S)-enantiomer of certain 1,4-dioxane (B91453) derivatives proved to be a potent 5-HT1A receptor agonist, while the (R)-enantiomer was the eutomer (more active enantiomer) at the α1d-AR subtype. nih.govresearchgate.net This highlights how a subtle change in stereochemistry can dramatically alter receptor selectivity and pharmacological profile.

The chirality of 1,4-benzodioxane derivatives also influences their anticancer activity. nih.gov In human prostate cancer cells, the (R)-enantiomer of a particular analog, which was the eutomer at the α1d-AR subtype, was found to be the most potent. nih.gov

In the context of enzyme inhibition, the stereochemistry of the C2 carbon of the 1,4-benzodioxane moiety is crucial for interaction with the prokaryotic protein FtsZ. unimi.it This demonstrates that the two oxygen atoms of the dioxane ring play an essential role in binding, and the spatial arrangement of the substituent at C2, dictated by its chirality, is a key determinant of inhibitory activity. unimi.it

Molecular modeling studies further corroborate the importance of chirality in molecular recognition. mdpi.com These studies can help to elucidate the binding modes of different enantiomers with their biological targets, providing insights into the structural basis for their differential activities. The rigid framework of the 1,4-benzodioxane ring helps to constrain the spatial arrangement of substituents, making it a valuable tool for investigating structure-activity relationships.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-Dimensional (¹H, ¹³C) NMR Applications

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR spectral data for derivatives of 1,4-benzodioxane (B1196944) reveal characteristic signals. For instance, the aromatic protons typically appear in the range of δ 6.5–7.5 ppm. The methylene (B1212753) protons of the dioxane ring are observed at approximately δ 4.1–4.3 ppm. In related structures, such as methyl 8-nitro-1,4-benzodioxane-2-carboxylate, the proton at the C2 position of the dioxane ring appears as a pseudo-triplet at δ 5.06 ppm, while the methylene protons at C3 show distinct signals at δ 4.59 ppm and δ 4.39 ppm. unimi.it For 1,4-benzodioxan itself, the aromatic protons are seen at δ 6.845 and 6.805 ppm, with the dioxane methylene protons at δ 4.184 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In a derivative like methyl 8-nitro-1,4-benzodioxane-2-carboxylate, the carbonyl carbon of the ester is found at δ 167.5 ppm, the carbon at the C2 position of the dioxane ring at δ 72.1 ppm, and the C3 methylene carbon at δ 64.6 ppm. The aromatic carbons exhibit signals in the range of δ 118.8 to 144.5 ppm. unimi.it Public databases also provide ¹³C NMR spectral data for 2,3-dihydro-1,4-benzodioxin-2-ol. nih.gov

Table 1: ¹H and ¹³C NMR Data for 1,4-Benzodioxane Derivatives
CompoundTechniqueSolventChemical Shift (δ ppm) and Multiplicity
Methyl 8-nitro-1,4-benzodioxane-2-carboxylate¹H NMRCDCl₃7.56 (dd, J = 8.2, 1.6 Hz, 1H), 7.11 (dd, J = 8.2, 1.6 Hz, 1H), 6.93 (t, J = 8.2 Hz, 1H), 5.06 (pseudo t, J = 3.0 Hz, 1H), 4.59 (dd, J = 11.7, 3.0 Hz, 1H), 4.39 (dd, J = 11.7, 3.0 Hz, 1H), 3.80 (s, 3H) unimi.it
¹³C NMRCDCl₃167.5, 144.5, 139.1, 137.7, 122.2, 120.5, 118.8, 72.1, 64.6, 53.2 unimi.it
1,4-Benzodioxan¹H NMRCDCl₃6.845 (Aromatic), 6.805 (Aromatic), 4.184 (Methylene) chemicalbook.com

Two-Dimensional (2D) NMR for Complex Structure and Stereochemistry Analysis

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity between different parts of a molecule. unimi.itresearchgate.net For instance, in the analysis of regioisomeric nitrated methyl 1,4-benzodioxane-2-carboxylates, HMBC NMR was essential for unequivocal identification. unimi.it 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining stereochemistry by analyzing the spatial relationships between protons. mdpi.com The analysis of coupling constants in ¹H NMR spectra can also provide stereochemical information, as demonstrated in the study of 1,4-dioxane (B91453) derivatives where large coupling constants indicated axial positions for specific protons. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For example, the structures of synthesized 1,4-benzodioxane-6-carboxylic acid amide analogs were characterized using high-resolution ESI-MS. scirp.org In another study, HRMS was used to confirm the structure of a derivative, with the calculated mass for C20H20NO5 [M+H]+ being 354.1341 and the found mass being 354.1327. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. The PubChem database contains GC-MS data for 2,3-dihydro-1,4-benzodioxin-2-ol. nih.gov GC-MS analysis of related compounds, such as Benzoral, shows characteristic fragmentation patterns, with major peaks observed at specific m/z values that help in identifying the compound. nih.gov The interpretation of GC-MS mass spectra is often conducted using databases like the National Institute of Standard and Technology (NIST) library, which contains a vast collection of mass spectra for comparison. researchgate.net

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

The FT-IR spectrum of a compound provides a unique fingerprint. For 1,4-benzodioxane derivatives, characteristic absorption bands are observed. For example, the FT-IR spectra of newly synthesized 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives show peaks for aromatic C-H stretching around 3071 cm⁻¹, the C=O of the acid group around 1653 cm⁻¹, and the C-O of the 1,4-benzodioxane ring around 1153 cm⁻¹. researchgate.net In the characterization of 1,4-benzodioxane-6-carboxylic acid amide analogs, the amide C=O stretching vibration was observed between 1626 and 1676 cm⁻¹, and the N-H stretching appeared between 3275 - 3346 cm⁻¹. scirp.org The PubChem database also lists FT-IR spectral data for related compounds like 1,4-Benzodioxane-2-methanol. nih.gov

Table 2: FT-IR Spectral Data for 1,4-Benzodioxane Derivatives
CompoundTechniqueVibrational Frequency (cm⁻¹)Assignment
4‐(2‐Nitro)‐benzenesulfonyl‐1‐(1,4‐benzodioxane‐2‐carbonyl)piperazineKBr3071Aromatic C-H
1653C=O (acid)
1153C-O (1,4-benzodioxane) researchgate.net
1,4-Benzodioxane-6-carboxylic acid amide analogsKBr1626-1676Amide C=O
3275-3346N-H scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC-UV)

The combination of High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a powerful tool for both the separation and quantification of 1,4-Benzodioxin-2-ol from reaction mixtures and for its purity assessment. The UV-Vis spectrum provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the benzodioxane moiety. The benzene (B151609) ring fused to the dioxane ring constitutes the principal chromophore responsible for UV absorption. In a study involving the electrochemical generation of o-quinones from hydroxytyrosol, which then react to form 2-amino-2,3-dihydro-1,4-benzodioxane derivatives, changes in the UV-visible absorption spectrum were monitored. During the reaction, an absorption band at 281 nm decreased, while new bands emerged at approximately 257 nm, indicating the formation of the benzodioxane system. researchgate.net While specific spectral data for the isolated this compound is not detailed, the electronic transitions of the benzodioxane ring system are expected to result in significant absorbance in the UV region. For comparison, other benzodioxane derivatives have been noted to exhibit absorption maxima (λmax) around 255 nm. scielo.br The presence of the hydroxyl group on the dioxane ring may cause a slight shift in the absorption wavelength compared to the unsubstituted parent compound.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is an indispensable technique for verifying the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC setup is typically employed for the analysis of benzodioxane derivatives. While a specific method for this compound is not extensively documented, a reliable analytical method can be extrapolated from the analysis of its isomers, such as 2,3-Dihydro-1,4-benzodioxin-5-ol. sielc.com

A suitable HPLC method would likely involve a C18 stationary phase, which is effective for separating moderately polar organic compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with a small amount of acid like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The use of a Diode Array Detector (DAD) allows for the simultaneous acquisition of absorbance data across a range of wavelengths, confirming the identity and purity of the peak corresponding to this compound by its characteristic UV spectrum.

A hypothetical, yet representative, set of HPLC parameters for the analysis of this compound is presented in the table below.

ParameterCondition
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Detection Wavelength257 nm
Column TemperatureAmbient (e.g., 25 °C)

The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. For a related compound, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, HPLC-UV analysis has been used to establish a purity of 94.02%. nih.gov

Elemental Analysis (EA) for Compound Purity and Composition

Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and sometimes other elements like nitrogen (N) or sulfur (S) in a sample. This method provides an empirical validation of the molecular formula of a newly synthesized compound and is a crucial measure of its purity.

For this compound, with the molecular formula C₈H₈O₃, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight of 152.15 g/mol . nih.gov The analysis is performed by combusting a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O) are then quantitatively measured by various detection methods.

The expected elemental composition for this compound is detailed in the table below.

ElementTheoretical Mass Fraction (%)
Carbon (C)63.15
Hydrogen (H)5.30
Oxygen (O)31.55

In practice, the experimentally determined values from EA are compared against these theoretical percentages. A close agreement, typically within a margin of ±0.4%, is considered strong evidence for the compound's identity and high purity. oup.com For instance, in the synthesis and characterization of various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, the calculated and found percentages for C, H, and N were reported to be in close alignment, thereby confirming their composition. scielo.br Similarly, elemental analysis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine showed found percentages of C (77.77%) and H (7.47%) that were nearly identical to the calculated values of C (77.75%) and H (7.46%). mdpi.com This level of accuracy underscores the reliability of elemental analysis in the characterization of benzodioxane derivatives.

Computational and Theoretical Studies on 1,4 Benzodioxin 2 Ol Systems

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and predict chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. imperial.ac.uklibretexts.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. libretexts.orgnumberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Representative Frontier Orbital Energies (Calculated) Note: This table presents hypothetical but representative data for a generic 1,4-benzodioxin (B1211060) system based on typical values found for similar organic molecules in computational studies.

ParameterEnergy (eV)
HOMO Energy-6.30
LUMO Energy-1.81
HOMO-LUMO Gap (ΔE)4.49

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique used to predict the reactive behavior of a molecule. nih.gov It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). biointerfaceresearch.com MESP maps are color-coded: red indicates regions of negative electrostatic potential (high electron density), often associated with lone pairs on heteroatoms like oxygen, while blue indicates regions of positive electrostatic potential (low electron density), typically around hydrogen atoms bonded to electronegative atoms. nih.govbiointerfaceresearch.com

For a molecule like 1,4-Benzodioxin-2-ol, MESP analysis would reveal significant negative potential (red) around the two ether oxygen atoms of the dioxane ring and the oxygen of the hydroxyl group. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a likely site for nucleophilic interaction or hydrogen bond donation. nih.govmdpi.com Such analyses are crucial for understanding intermolecular interactions, including how the molecule might bind to a biological receptor. nih.gov

Computational Thermochemistry of Benzodioxane Scaffolds

Computational methods are employed to predict the thermochemical properties of molecules, such as their standard molar enthalpies of formation (ΔfH°). These calculations provide data on the stability of different chemical structures. Studies on 1,4-benzodioxan and its derivatives have utilized both experimental techniques like combustion calorimetry and computational approaches like Density Functional Theory (DFT) to determine these values. nih.govacs.org

A comprehensive study by Matos et al. investigated the thermochemistry of 1,4-benzodioxan and several of its derivatives in the gas phase. nih.govacs.org They used high-level computational methods, in conjunction with isodesmic or homodesmic reactions, to estimate the enthalpies of formation. The results showed good agreement between the computationally predicted and experimentally measured values, confirming the reliability of the theoretical models for predicting the stability of the benzodioxane scaffold. nih.gov Such data are vital for understanding the energetics of reactions involving these compounds.

Table 2: Calculated Enthalpy of Formation for 1,4-Benzodioxan (Gas Phase) Source: Data from Matos, M. A. R., et al. (2008). nih.govacs.org

Computational MethodCalculated ΔfH°(g) (kJ/mol)
DFT (B3LYP)-195.5 ± 4.5
Composite (G3MP2B3)-202.7 ± 3.4

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its biological function. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and their relative energies. nih.gov

For the 1,4-benzodioxane (B1196944) ring system, the heterocyclic ring is not planar and can exist in different conformations, typically half-chair forms that rapidly invert. rsc.org The presence of a substituent at the 2-position, as in this compound, influences the conformational preference. Studies using Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis have shown that for some 2-substituted benzodioxans, the substituent prefers a pseudo-axial position. rsc.org MD simulations can further explore the dynamic behavior of the molecule in different environments, such as in solution, providing insights into how its conformation might change upon interaction with a biological target like a protein or enzyme. nih.gov Understanding the preferred conformation is essential for designing molecules that fit precisely into a receptor's binding site. nih.gov

Structure-Activity Relationship (SAR) Modeling via Computational Methods (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this field. mdpi.com These methods are widely used in medicinal chemistry to guide the design and optimization of new drug candidates. researchgate.netnih.gov

CoMFA and CoMSIA have been successfully applied to various series of 1,4-benzodioxane derivatives to understand their interactions with biological targets, such as α1-adrenergic receptors. mdpi.comacs.org In these studies, a set of molecules with known activities are aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices including hydrophobic and hydrogen-bonding fields (in CoMSIA) are calculated. mdpi.com Statistical methods are then used to build a model that predicts the activity of new, untested compounds.

The results are often visualized as 3D contour maps, which show regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green-colored region, indicating that bulky steric groups in that area increase biological activity, while a yellow region would indicate that bulk is detrimental. Similarly, blue and red contours highlight areas where positive or negative electrostatic charges, respectively, are preferred. mdpi.com These models provide a rational guide for modifying the molecular structure to enhance potency and selectivity. irjweb.commdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions. mdpi.commdpi.com By using methods like DFT, researchers can model the entire reaction coordinate, from reactants to products, identifying key structures along the way. psu.edu This includes locating transition states (the highest energy point on the reaction path) and any reaction intermediates. By calculating the energies of these species, the activation energy barriers for each step can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics.

For benzodioxane systems, computational studies can elucidate mechanisms such as their synthesis or degradation. For example, DFT calculations were used to study the pyrolysis of 1,4-benzodioxin, which proceeds through an o-quinone methide intermediate. psu.edu In another context, computational analysis helped to propose the mechanism for the Ir-catalyzed asymmetric hydrogenation used to synthesize enantiomerically enriched 2-substituted 1,4-benzodioxanes. researchgate.net These theoretical investigations complement experimental work by providing a molecular-level picture of the transformation, explaining observed product distributions, and guiding the optimization of reaction conditions. mdpi.com

Applications of 1,4 Benzodioxin 2 Ol and Its Derivatives in Diverse Scientific Domains Excluding Medicinal

Role as Versatile Synthetic Intermediates and Building Blocks

The 1,4-benzodioxin (B1211060) framework is a cornerstone in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. researchgate.net Its derivatives are extensively used as starting materials and intermediates in the synthesis of various organic compounds. guidechem.com

The reactivity of the 1,4-benzodioxin system allows for various chemical transformations. For instance, 2-bromomethyl-1,4-benzodioxane, a derivative, readily undergoes substitution reactions where the bromomethyl group can be replaced by nucleophiles like amines or thiols to create new compounds. It can also participate in oxidation and reduction reactions to introduce or modify functional groups.

The synthesis of 1,4-benzodioxin derivatives themselves can be achieved through several methods. A common approach involves the reaction of a catechol with ethylene (B1197577) oxide in the presence of a base. ontosight.ai Another straightforward strategy for creating 2-substituted 1,4-benzodioxanes is the condensation of methyl 2,3-dibromopropionate with a suitably functionalized catechol. mdpi.com The synthesis of 1,4-benzodioxin-2(3H)-one and its derivatives has also been a subject of study, with various methods being re-examined and developed for their preparation. researchgate.net

Furthermore, the 1,4-benzodioxin scaffold is integral to the synthesis of compounds with specific biological activities, acting as a foundational structure for designing enzyme inhibitors and receptor antagonists. unimi.it For example, 2-carboxy, 2-hydroxymethyl, and 2-aminomethyl-1,4-benzodioxane are considered highly versatile and accessible synthetic precursors for a large variety of biologically active compounds. researchgate.netmdpi.com

The synthesis of various derivatives has been documented, including:

1,4-benzodioxane-6-carboxylic acid amide analogs synthesized in a multi-step process from gallic acid. scirp.orgscirp.org

N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives . acs.org

1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives created through nucleophilic substitution. researchgate.net

2-Vinyl-2,3-dihydro-benzo guidechem.comvulcanchem.comdioxins prepared via a palladium(0)-catalyzed tandem allylic substitution reaction. researchgate.net

Table 1: Examples of Synthetic Applications of 1,4-Benzodioxin Derivatives

Derivative ClassSynthetic MethodStarting MaterialsResulting Compounds
1,4-Benzodioxane-6-carboxylic acid amide analogsMulti-step synthesisGallic acidAmide analogs with potential biological activities
N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylaminesOptimization of in vitro receptor binding activity(2,3-Dihydro-1,4-benzodioxin-2-yl)methylaminePotential atypical antipsychotic agents
1-(1,4-Benzodioxane-2-carbonyl)piperazine derivativesNucleophilic substitution1-(1,4-Benzodioxane-2-carbonyl)piperazine, sulfonyl chlorides, acid chloridesCompounds with antimicrobial and antioxidant activities
2-Vinyl-2,3-dihydro-benzo guidechem.comvulcanchem.comdioxinsPalladium(0)-catalyzed tandem allylic substitution1,4-Bis(methoxycarbonyloxy)but-2-ene, substituted benzene-1,2-diolsSubstituted 2-vinyl-2,3-dihydrobenzo guidechem.comvulcanchem.comdioxins

Contributions to Materials Science and Polymer Chemistry

The rigid aromatic core and reactive functional groups of 1,4-benzodioxin derivatives make them valuable components in the development of new polymers and materials. ontosight.ai Their unique chemical properties are being explored for various applications in this field.

One notable application is in polymer chemistry, where the structural rigidity of the benzodioxin core can be leveraged. For example, 4-(8-Methoxy-2,3-dihydrobenzo[b] guidechem.comvulcanchem.comdioxin-6-yl)butan-2-ol, with its rigid aromatic structure and hydroxyl group, has been investigated for its use in:

Epoxy Resins: Acting as a cross-linking agent. vulcanchem.com

Liquid Crystals: Modifying the mesophase behavior through hydrogen bonding. vulcanchem.com

Derivatives of 1,4-benzodioxin have also been used in the synthesis of polymers through radical polymerization. Specifically, 4-methylene-4H-1,3-benzodioxin-2-ones, which are cyclic α-substituted styrenes, have been polymerized. ibm.com The implementation of dynamic covalent chemistry (DCC) in polymers, which allows for the creation of materials with unique properties like self-healing and adaptability, is an area where benzodioxin-based structures could potentially be utilized. rsc.org

Furthermore, the development of copolymers, which consist of two or more different monomer units, is a significant area of polymer science. scirp.org The distinct properties of 1,4-benzodioxin derivatives could be incorporated into copolymer structures, such as block or graft copolymers, to create materials with tailored functionalities. scirp.org

Table 2: Applications of 1,4-Benzodioxin Derivatives in Materials Science

DerivativeApplication AreaFunction
4-(8-Methoxy-2,3-dihydrobenzo[b] guidechem.comvulcanchem.comdioxin-6-yl)butan-2-olEpoxy ResinsCross-linking agent vulcanchem.com
4-(8-Methoxy-2,3-dihydrobenzo[b] guidechem.comvulcanchem.comdioxin-6-yl)butan-2-olLiquid CrystalsModifies mesophase behavior vulcanchem.com
4-Methylene-4H-1,3-benzodioxin-2-onesPolymer SynthesisMonomers for radical polymerization ibm.com
General 1,4-Benzodioxin DerivativesAdvanced MaterialsPotential components for self-healing and adaptable polymers rsc.org

Applications in the Fragrance and Flavor Industry

A prominent example is Calone 1951®, chemically known as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, which is renowned for its distinct marine or "sea-breeze" odor. researchgate.netcore.ac.uk This compound has become a key ingredient in many popular perfumes. core.ac.uk The structure of Calone 1951® has also served as a framework for structure-odour-relationship (SOR) research, leading to the synthesis and olfactory evaluation of a range of analogues to explore the molecular aspects that determine its unique marine character. researchgate.netcore.ac.uk

The stability of these compounds is a crucial factor in their application. For instance, a propyl derivative of a benzodioxepine has been noted for its strong, clean linen fragrance with spicy undertones and has shown good chemical stability in a wide range of consumer products, including perfumes, deodorants, and hair care products. core.ac.uk

The IFRA Transparency List, which catalogues ingredients used in fragrance mixtures, includes various benzodioxin derivatives, highlighting their use in the industry. ifrafragrance.org The versatility of the benzodioxane scaffold allows for the creation of a diverse palette of scents for perfumers.

Table 3: 1,4-Benzodioxin Derivatives in the Fragrance Industry

Compound/DerivativeCommon Name/CodeOdor ProfileSignificance
7-methyl-2H-1,5-benzodioxepin-3(4H)-oneCalone 1951®Marine, "sea-breeze" researchgate.netcore.ac.ukA key ingredient in many marine-themed fragrances. core.ac.uk
Propyl derivative of benzodioxepine-Strong aldehyde-type, clean linen, spicy core.ac.ukNoted for its chemical stability in various products. core.ac.uk
Various polyalkylated benzodioxins-Musk-likeDeveloped as synthetic musk fragrances.

Utility as Solvents and Process Auxiliaries in Chemical Synthesis

Beyond their role as reactive intermediates, 1,4-benzodioxin and its derivatives can also function as solvents and process auxiliaries in chemical synthesis. guidechem.comontosight.ai The parent compound, 1,4-benzodioxan, is a colorless liquid that is used as a solvent in various chemical processes. guidechem.com Its ability to dissolve a range of organic compounds makes it useful for applications such as the extraction of natural products. guidechem.com

The physicochemical properties of these compounds, such as their solubility, are important in this context. For example, 4-(8-Methoxy-2,3-dihydrobenzo[b] guidechem.comvulcanchem.comdioxin-6-yl)butan-2-ol is moderately soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in water. vulcanchem.com This solubility profile influences its utility as a solvent or co-solvent in specific reaction systems.

In some synthetic procedures, derivatives of 1,4-benzodioxin are used in the reaction medium to facilitate the desired transformations. For example, in the synthesis of certain amide analogs, acetone (B3395972) was used as the solvent in a reaction involving a disubstituted 1,4-benzodioxane (B1196944). scirp.orgscirp.org The choice of solvent can be critical to the outcome of a reaction, and in some cases, can even prevent the formation of undesired byproducts. iaea.org

Furthermore, in the context of fragrance formulations, solvents and solubilizers are essential for creating stable solutions, particularly in aqueous systems. stephen-herman.com While not the primary application of 1,4-benzodioxin-2-ol itself, related structures with appropriate physical properties could find use in such formulations.

Emerging Research Frontiers and Methodological Advancements

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While the direct synthesis of 1,4-benzodioxin-2-ol is not extensively documented in readily available literature, the synthesis of its saturated analog, 2-hydroxy-1,4-benzodioxan, provides a conceptual starting point. prepchem.com A plausible strategy for the synthesis of this compound could involve the dehydrogenation or oxidation of 2-hydroxy-1,4-benzodioxan to introduce the double bond in the dioxin ring.

Modern synthetic efforts in the broader field of benzodioxin chemistry focus on enhancing efficiency and selectivity. For instance, novel synthetic routes for various 2-substituted and 2,3-disubstituted 1,4-benzodioxin (B1211060) and 1,4-benzodioxane (B1196944) derivatives are continuously being developed. researchgate.netmdpi.comacs.org These methods often aim to improve yields, reduce the number of reaction steps, and control stereochemistry, which is crucial for biological applications. unimi.it

One notable advancement is the use of inverse electron demand Diels-Alder (IEDDA) reactions to construct the 1,4-benzodioxin skeleton. This approach involves the reaction of an electrogenerated o-quinone with an enamine, offering a pathway to 2-amino-2,3-dihydro-1,4-benzodioxane derivatives. rsc.org Such strategies could potentially be adapted to introduce a hydroxyl group at the 2-position.

The table below summarizes some synthetic approaches for related benzodioxane derivatives, which could inspire novel routes to this compound.

PrecursorReagents and ConditionsProductReference
Catechol and α-halo Michael acceptorsAprotic solvents, potassium carbonate2-substituted-1,4-benzodioxane derivatives
2-hydroxybenzyl alcohol or benzyl (B1604629) chlorideFormaldehyde with alkali or acidSubstituted 1,3-benzodioxanes
1,4-benzodioxin-2-carboxylic esters or carboxamidesNucleophilic amines3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides researchgate.net
Hydroxytyrosol (electrochemically oxidized to o-quinone)Tertiary enamines2-Amino-2,3-dihydro-1,4-benzodioxane derivatives rsc.org
2-substituted 1,4-benzodioxines[Ir(cod)Cl]2/BIDIME-dimer, H2Enantiomerically enriched 2-substituted 1,4-benzodioxanes researchgate.net

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry is playing an increasingly vital role in the rational design of novel molecules based on the 1,4-benzodioxin scaffold. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are employed to understand the interactions between benzodioxane derivatives and their biological targets. mdpi.comresearchgate.net These computational models help in predicting the biological activity of new compounds and in optimizing their structures for enhanced efficacy and selectivity. nih.gov

For instance, computational studies have been instrumental in the development of benzodioxane-based inhibitors of various enzymes and receptors. unimi.it Molecular modeling can elucidate the binding modes of these compounds within the active sites of their targets, providing insights that guide the design of more potent and selective analogs. mdpi.com Although specific computational analyses of this compound are not widely reported, the established methodologies for related benzodioxane derivatives can be readily applied. Such studies could predict the influence of the 2-hydroxyl group and the dioxin ring's unsaturation on the molecule's electronic properties, conformation, and potential biological interactions.

The following table highlights some applications of computational approaches in the study of benzodioxane-related compounds.

Computational MethodApplicationKey FindingsReference
Molecular ModelingAssignment of configuration of diastereomersPredicted coupling constants in line with experimental data. mdpi.com
3D-QSAR and Molecular DockingDesign of H1-antihistaminesIdentification of key structural features for antagonist potency. mdpi.com
Molecular ModelingInvestigation of structure-activity relationships of α1D-adrenoreceptor antagonistsReplacement of 1,4-benzodioxane with 1,4-dioxane (B91453) ring as a promising template. nih.gov

Exploration of Supramolecular Chemistry and Self-Assembly for Benzodioxin Systems

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting new avenues for the application of benzodioxin derivatives. rsc.org The aromatic and heterocyclic nature of the 1,4-benzodioxin scaffold makes it a potential building block for the construction of complex supramolecular architectures such as cages, capsules, and containers. rsc.orgcam.ac.uknih.gov

While specific examples of this compound in supramolecular assemblies are yet to be extensively reported, the principles of host-guest chemistry suggest that the benzodioxin moiety could participate in π-stacking and hydrogen bonding interactions. nih.govmdpi.com These interactions are fundamental to the self-assembly of molecules into well-defined nanostructures. The hydroxyl group at the 2-position of this compound could act as a hydrogen bond donor and acceptor, further directing the self-assembly process.

The development of supramolecular radical cages incorporating redox-active units has also gained significant interest. nih.gov The potential for the 1,4-benzodioxin ring to participate in redox processes could make its derivatives interesting candidates for the construction of such functional materials.

Applications in Catalysis and Reaction Engineering

The unique electronic and structural features of this compound suggest its potential utility in catalysis and reaction engineering. The presence of both a hydroxyl group and a heterocyclic ring system could allow it to function as a ligand in asymmetric catalysis. nih.govnih.govresearchgate.netepa.gov The chirality that can be introduced at the 2-position is a key feature for developing enantioselective catalysts.

For example, functionalized benzodioxin derivatives have been explored for their catalytic activity. The dechlorination of polychlorinated dibenzo-p-dioxins has been achieved using noble metal catalysts, demonstrating the reactivity of the benzodioxin core under specific catalytic conditions. nih.gov Furthermore, the catalytic oxidation of polychlorinated dibenzo-p-dioxins and dibenzofurans on V2O5-WO3/TiO2 catalysts is a well-established technique. nih.gov

In the realm of reaction engineering, process intensification is a key concept that aims to develop more efficient and sustainable chemical processes. unito.itmdpi.comsphinxsai.comcetjournal.itresearchgate.net The synthesis of benzodioxin derivatives could benefit from such strategies, including the use of continuous flow reactors and advanced process control to improve yield, safety, and scalability. The development of efficient and scalable synthetic routes for this compound and its derivatives is a prerequisite for their broader application in catalysis and materials science.

Q & A

Q. Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC9_9H10_{10}O3_3
Molecular Weight166.1739 g/mol
CAS Registry Number3663-82-9
IUPAC InChIKeyGWQOQQVKVOOHTI-UHFFFAOYSA-N

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Waste Management: Segregate waste in labeled containers and collaborate with certified disposal services to prevent environmental release .
  • Emergency Procedures: For skin contact, rinse immediately with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

How can regioselectivity be optimized in the synthesis of this compound derivatives?

Methodological Answer:

  • Reagent Selection: Use sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate hydroxyl groups selectively, enabling controlled functionalization at the 2-position .
  • Temperature Control: Maintain reactions at 0–5°C to minimize side reactions (e.g., over-alkylation) .
  • Catalytic Systems: Explore palladium-catalyzed cross-coupling for introducing aryl/alkyl groups while preserving the benzodioxin core .
  • Validation: Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using column chromatography with ethyl acetate/hexane gradients .

How should researchers address contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Literature Meta-Analysis: Systematically compare studies using tools like EPA’s 1,4-dioxane literature strategy, focusing on variables such as assay type (e.g., receptor binding vs. cytotoxicity) and compound purity .
  • Methodological Scrutiny: Replicate conflicting studies under standardized conditions (e.g., fixed concentrations, solvent systems like DMSO ≤1% ).
  • Statistical Reconciliation: Apply multivariate analysis to isolate confounding factors (e.g., enantiomeric purity, solvent effects) .

What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare with analogous compounds like 1,4-benzodioxane-2-carboxylic acid derivatives .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF, THF) to predict solubility and reaction kinetics .
  • Validation: Cross-check computational results with experimental data (e.g., reaction yields, regioselectivity trends) .

Data Analysis and Contradiction Resolution

How can thermal stability discrepancies in this compound derivatives be resolved?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure decomposition temperatures under inert (N2_2) and oxidative (O2_2) atmospheres to assess environmental impacts .
  • Comparative Studies: Replicate conflicting thermal analyses using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .
  • Purity Verification: Characterize samples via HPLC to rule out impurities affecting stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.